molecular formula C24H48N4 B13733985 N-[2-[2-(8-heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl]ethyl]ethylenediamine CAS No. 3528-64-1

N-[2-[2-(8-heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl]ethyl]ethylenediamine

Cat. No.: B13733985
CAS No.: 3528-64-1
M. Wt: 392.7 g/mol
InChI Key: SYNVBUPZJKYKQJ-MDZDMXLPSA-N
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Description

Properties

CAS No.

3528-64-1

Molecular Formula

C24H48N4

Molecular Weight

392.7 g/mol

IUPAC Name

N'-[2-[2-[(E)-heptadec-8-enyl]-4,5-dihydroimidazol-1-yl]ethyl]ethane-1,2-diamine

InChI

InChI=1S/C24H48N4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-27-21-23-28(24)22-20-26-19-18-25/h9-10,26H,2-8,11-23,25H2,1H3/b10-9+

InChI Key

SYNVBUPZJKYKQJ-MDZDMXLPSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC1=NCCN1CCNCCN

Canonical SMILES

CCCCCCCCC=CCCCCCCCC1=NCCN1CCNCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[2-(8-heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl]ethyl]ethylenediamine typically involves the reaction of 8-heptadecenylamine with ethylenediamine in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to isolate the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain product consistency and quality .

Chemical Reactions Analysis

Types of Reactions

N-[2-[2-(8-heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl]ethyl]ethylenediamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted imidazole derivatives .

Mechanism of Action

The mechanism of action of N-[2-[2-(8-heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl]ethyl]ethylenediamine involves its ability to form stable complexes with transition metals, which facilitates various catalytic processes. The imidazole ring plays a crucial role in coordinating with metal ions, thereby influencing the reactivity and selectivity of the compound in different reactions .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: (Z)-N-(2-Aminoethyl)-N'-[2-(2-(8-heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethyl]ethylenediamine
  • Synonyms: 2-(8-Heptadecenyl)-4,5-dihydro-1H-imidazole-1-ethylamine Imidrol OC (EINECS 222-551-8)
  • CAS Number : 65817-50-7
  • Molecular Formula : C₂₄H₄₈N₄
  • Molecular Weight : 392.67 g/mol
  • Key Features :
    • Contains a 17-carbon unsaturated alkyl chain (8Z-heptadecenyl) attached to a 4,5-dihydroimidazole ring.
    • Ethylenediamine backbone with primary and secondary amine groups, enhancing hydrogen-bonding capacity.
    • Polar surface area: 65.68 Ų; cLogP: 5.02 .

The compound is structurally related to other imidazoline-ethylenediamine derivatives, differing in alkyl chain length, saturation, and functional groups. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparisons
Compound Name (CAS Number) Molecular Formula Substituent Functional Groups Molecular Weight cLogP Polar Surface Area (Ų) Key Applications
Target Compound (65817-50-7) C₂₄H₄₈N₄ 8Z-Heptadecenyl (unsaturated) Imidazoline, ethylenediamine 392.67 5.02 65.68 Pesticides, surfactants
N-[2-(2-Heptadecyl) Analog (2791-37-9) C₂₄H₅₀N₄ Heptadecyl (saturated) Imidazoline, ethylenediamine 394.69 ~6.1* ~65* Industrial raw material
Undecyl Derivative (42966-04-1) C₁₈H₃₈N₄ Undecyl (C₁₁) Imidazoline, ethylenediamine 310.52 ~3.8* ~65* Specialty surfactants
Ethanol Derivative (114504-02-8) C₂₂H₄₂N₂O 8Z-Heptadecenyl Imidazoline, ethanol ~350.6* ~4.5* ~44* Cosmetics, emulsifiers
Octadecanamide Derivative (1268634-17-8) C₃₅H₆₉N₃O Heptadecyl, amide Imidazoline, amide 618.07 15.5 44.7 Lubricants, coatings

*Estimated based on structural analogs.

Key Differences and Implications :

Alkyl Chain Saturation: The target compound’s unsaturated 8Z-heptadecenyl chain introduces conformational flexibility and lower melting points compared to saturated analogs (e.g., 2791-37-9) . This enhances solubility in nonpolar media, critical for emulsification . Saturated chains (e.g., heptadecyl) improve thermal stability, making them suitable for high-temperature applications .

Functional Groups: Ethylenediamine vs. Ethanol: The ethylenediamine moiety in the target compound provides two primary amines, increasing hydrogen-bonding capacity (polar surface area = 65.68 vs. 44 Ų in the ethanol derivative), which enhances water solubility and surfactant efficiency . Amide vs. Amine: The octadecanamide derivative (1268634-17-8) exhibits a higher cLogP (15.5) due to the hydrophobic amide group, favoring use in lubricants over aqueous formulations .

Chain Length :

  • Shorter chains (e.g., undecyl in 42966-04-1) reduce molecular weight (310.52 vs. 392.67) and cLogP (~3.8 vs. 5.02), improving biodegradability but limiting surfactant durability .

Stereochemistry :

  • The Z-configuration in the target compound’s double bond may influence biological activity, as seen in other unsaturated surfactants .

Research Findings :
  • Synthesis : Imidazoline derivatives are typically synthesized via cyclocondensation of ethylenediamine with fatty acids or nitriles . The target compound’s unsaturated chain requires controlled reaction conditions to preserve the Z-configuration .
  • Performance : In corrosion inhibition studies, unsaturated imidazolines show superior adsorption on metal surfaces compared to saturated analogs due to π-electron interactions .

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